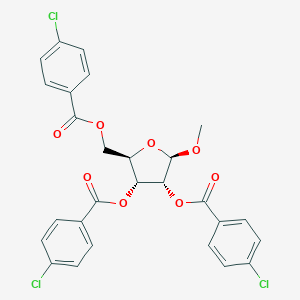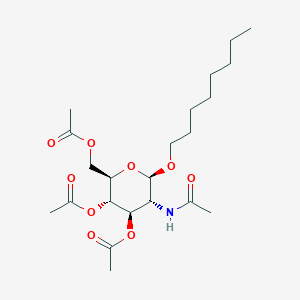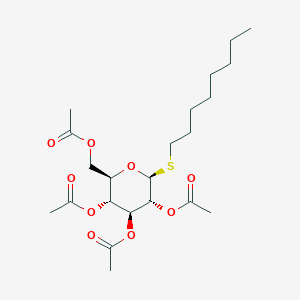
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves key steps such as 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose. This synthesis method provides a pathway for producing trisaccharides as acceptors for N-acetylglucosaminyltransferase-I activity, highlighting the compound's significance in biochemical assays (Kaur & Hindsgaul, 1991).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside and phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside, has been determined through crystallographic studies. These studies reveal the compounds' crystalline forms, providing insights into the stereochemistry and conformational preferences of the octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside's structural analogs (Srikrishnan & An, 1988); (Guo et al., 2004).
Chemical Reactions and Properties
The chemical properties of octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, particularly its role as a non-ionic detergent, have been explored. Its ability to solubilize membrane proteins without inactivating them and its stability and cost-effectiveness make it a valuable tool in membrane biochemistry (Saito & Tsuchiya, 1984).
Physical Properties Analysis
Studies on the compound's physical properties, such as its interaction with lipid membranes, provide valuable information on its thermodynamic properties and efficacy as a surfactant for membrane proteins. The partitioning of the detergent into the membrane and its effects on the membrane's structure are critical for understanding its utility in biochemical applications (Wenk & Seelig, 1997).
Chemical Properties Analysis
The chemical synthesis and X-ray crystal structures of related compounds, such as β-D-2-phenylselenyl-1,3,4,6-tetra-O-acetylglucopyranose and α-D-2-phenylselenyl-1,3,4,6-tetra-O-acetylmannopyranose, illustrate the versatility of octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside derivatives. These studies shed light on the compound's potential for various chemical transformations and applications in synthetic chemistry (Predojevic et al., 2004).
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
Antioxidants play a crucial role in various scientific fields, including food engineering, medicine, and pharmacy. A study reviewing the most important tests used to determine antioxidant activity highlighted various assays based on chemical reactions. These include the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, which are monitored by spectrophotometry. Such methodologies could potentially apply to Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).
Hybrid Catalysts in Synthesis
The synthesis of complex molecules for medicinal and pharmaceutical industries often requires innovative catalysts. A review covering the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing organocatalysts, metal catalysts, and others, could relate to the synthesis or modification of Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside for specific research purposes (Parmar, Vala, & Patel, 2023).
Optical Coherence Tomography (OCT)
OCT technology has revolutionized retinal imaging, providing high-resolution, three-dimensional images. The development and application of OCT, particularly adaptive optics OCT, which combines microscopic resolution in three dimensions, could be of interest if Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside has applications in enhancing imaging contrast or in the study of biological tissues (Jonnal et al., 2016).
Spin Label Studies in Peptides
The use of spin labels in peptides, particularly the paramagnetic amino acid TOAC, for analyzing peptide structure and dynamics, could provide a framework for studying Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside if it is used as a marker or in peptide modification. EPR spectroscopy and other physical techniques offer insights into peptide interactions with membranes and proteins, relevant for biochemical and pharmaceutical research (Schreier et al., 2012).
Carboxylic Acids Separation
The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, focusing on the efficiency of different methods. This could be applicable to the separation or purification processes involving Octyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside, given its structural characteristics and potential reactivity (Djas & Henczka, 2018).
Safety And Hazards
When handling Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside not only serves as a catalyst for drug research targeting afflictions such as diabetes, cardiovascular diseases, and microbial infections, but it also showcases its prowess in enabling groundbreaking discoveries in pharmaceutical development and therapeutic interventions .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROMIKWUKFPAA-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557498 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside | |
CAS RN |
85618-26-4 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




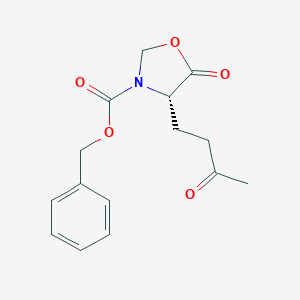

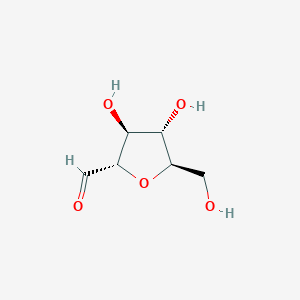

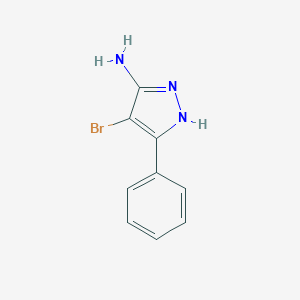


![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)

